molecular formula C16H20BrN3O2S2 B2730947 1-((4-bromophenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine CAS No. 1428358-27-3

1-((4-bromophenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine

Cat. No.: B2730947
CAS No.: 1428358-27-3
M. Wt: 430.38
InChI Key: FXBZYLRWVSNZMK-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a 4-bromophenylsulfonyl group at the 1-position and a (1-methyl-1H-imidazol-2-yl)thio-methyl substituent at the 4-position.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2S2/c1-19-11-8-18-16(19)23-12-13-6-9-20(10-7-13)24(21,22)15-4-2-14(17)3-5-15/h2-5,8,11,13H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBZYLRWVSNZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-bromophenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine (CAS Number: 1428358-27-3) is a novel compound with potential therapeutic applications. Its unique structure, featuring a piperidine core and various functional groups, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, supported by experimental data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20BrN3O2S2C_{16}H_{20}BrN_{3}O_{2}S_{2}, with a molecular weight of 430.4 g/mol. The compound's structure can be represented as follows:

Structure 1 4 bromophenyl sulfonyl 4 1 methyl 1H imidazol 2 yl thio methyl piperidine\text{Structure }\text{1 4 bromophenyl sulfonyl 4 1 methyl 1H imidazol 2 yl thio methyl piperidine}

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be as low as 0.22 to 0.25 μg/mL, demonstrating strong bactericidal activity .

CompoundMIC (μg/mL)Target Bacteria
7b0.22Staphylococcus aureus
5a0.25E. coli

Anticancer Properties

The sulfonamide functionality in the compound is associated with anticancer activity. Studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds similar to the target molecule have exhibited IC50 values ranging from 1 to 6 µM against different cancer types .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and microbial infections, respectively. The inhibition of AChE is particularly relevant for the treatment of Alzheimer's disease .

Study on Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of piperidine derivatives, researchers synthesized several compounds and tested their activity against a panel of pathogens. The results indicated that the target compound significantly inhibited biofilm formation and showed potent bactericidal effects, particularly against methicillin-resistant strains .

Evaluation of Anticancer Activity

Another investigation focused on the anticancer properties of sulfonamide derivatives demonstrated that certain modifications to the piperidine structure enhanced cytotoxicity against breast cancer cells. The study reported that specific analogs had IC50 values lower than those of standard chemotherapeutics, suggesting their potential as lead compounds for further development .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activities. For instance, derivatives of piperidine have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro studies have demonstrated that modifications to the piperidine ring can enhance cytotoxicity and selectivity towards cancer cells .

Antimicrobial Activity

The imidazole moiety is known for its antimicrobial properties. Compounds containing imidazole derivatives have been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria. The sulfonyl group may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy .

Synthesis Methodologies

The synthesis of 1-((4-bromophenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine typically involves multi-step reactions:

  • Formation of the Sulfonamide : The initial step often involves the reaction of 4-bromobenzenesulfonyl chloride with a piperidine derivative to form the sulfonamide.
  • Imidazole Functionalization : Subsequently, an imidazole derivative is introduced through nucleophilic substitution or coupling reactions.
  • Final Assembly : The final product is obtained through careful purification techniques such as column chromatography or recrystallization to ensure high purity and yield .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of related compounds, several derivatives were synthesized and tested against MCF-7 cells. The results indicated that compounds with a sulfonamide group exhibited enhanced cytotoxicity compared to those without. The mechanism was attributed to increased apoptosis induction in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of imidazole derivatives against MRSA. The synthesized compounds demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like chloramphenicol . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share core piperidine scaffolds with variations in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Structural Differences References
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine 1,3,4-Oxadiazole-thiomethyl, 4-methylpiperidine Replaces imidazole with oxadiazole; lacks bromophenyl group
1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine Pyrrole-carbonyl, imidazole-sulfonyl Replaces thio-methyl with sulfonyl; adds fluorophenyl-pyrrole
4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine Imidazole-thio Lacks bromophenylsulfonyl group; simpler substituent
4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine hydrochloride Imidazole-sulfonyl Replaces thio-methyl with sulfonyl; no bromophenyl

Key Observations :

  • The thio-methyl linker in the target compound may confer greater metabolic stability compared to sulfonyl or carbonyl linkages in and , as thioethers are less prone to hydrolysis than esters or sulfonamides .
2.2.2 Physicochemical Properties
  • Solubility : The bromophenylsulfonyl group increases hydrophobicity compared to unsubstituted analogues (e.g., ), which may necessitate formulation adjustments for in vivo studies.

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